4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a piperazine moiety
Mechanism of Action
For instance, the piperazine ring is a common feature in many drugs and is known to interact with a variety of receptors in the body, including serotonin and dopamine receptors . The furan ring is a heterocyclic compound that is often found in natural products and drugs, and it can participate in various types of chemical reactions, potentially leading to a wide range of biological activities . The benzamide group is a common feature in many bioactive compounds and drugs, and it can interact with various enzymes and receptors in the body .
The compound’s mode of action would depend on its specific targets and how it interacts with them. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or other cellular components .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological characteristics .
The compound’s effects at the molecular and cellular level would depend on its specific targets and mode of action. This could involve changes in cell signaling, gene expression, enzyme activity, or other cellular processes .
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde under reductive amination conditions.
Formation of the Benzamide Core: The final step is the coupling of the furan-piperazine intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chloro group on the benzamide can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the intermediate compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It can be used in the study of receptor binding and enzyme inhibition, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for treating certain diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or as a specialty chemical.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(furan-2-yl)-2-[4-(phenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but lacks the methoxy group on the phenyl ring.
4-chloro-N-[2-(thiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring and the furan ring in the structure of 4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide distinguishes it from other similar compounds. These functional groups may enhance its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-30-21-10-8-20(9-11-21)27-12-14-28(15-13-27)22(23-3-2-16-31-23)17-26-24(29)18-4-6-19(25)7-5-18/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNWOJZBCXTBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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